molecular formula C12H13NO4 B2746471 (2,6-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 838099-40-4

(2,6-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No. B2746471
CAS RN: 838099-40-4
M. Wt: 235.239
InChI Key: YZKYYUNSUJDMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,6-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is a chemical compound with the molecular weight of 221.21 . It is a solid substance at room temperature . The compound belongs to the class of organic compounds known as benzoxazinones .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis of Bioactive Molecules

The core structure of this compound is similar to that of indole derivatives, which are prevalent in a variety of bioactive molecules. Indole derivatives are known for their application in synthesizing compounds with anticancer, antimicrobial, and various other types of biological activities . The benzoxazin moiety within the compound can be utilized to synthesize novel indole derivatives with potential therapeutic applications.

Anticancer Research

Indole derivatives, which share structural similarities with the given compound, have been extensively studied for their anticancer properties. These compounds can be designed to target specific cancer cells and may be used to develop new chemotherapeutic agents .

Antimicrobial Activity

The structural framework of the compound provides a basis for the development of new antimicrobial agents. By modifying the benzoxazin ring, researchers can synthesize derivatives with potential use in combating bacterial and viral infections .

Anti-inflammatory Applications

Compounds with an indole core are known to exhibit anti-inflammatory properties. The given compound could be modified to enhance its anti-inflammatory activity, making it a candidate for the development of new anti-inflammatory drugs .

Enzyme Inhibition

Indole derivatives are often used as enzyme inhibitors in various biochemical pathways. The compound could be explored for its potential to inhibit specific enzymes, which can be beneficial in treating diseases where enzyme regulation is necessary .

Agricultural Chemistry

Indole-3-acetic acid, a plant hormone, is structurally related to the compound and is involved in plant growth and development. Derivatives of the compound could be synthesized to study their effects on plant physiology and potentially develop new agrochemicals .

properties

IUPAC Name

2-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-7-3-4-10-9(5-7)13(6-11(14)15)12(16)8(2)17-10/h3-5,8H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKYYUNSUJDMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

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